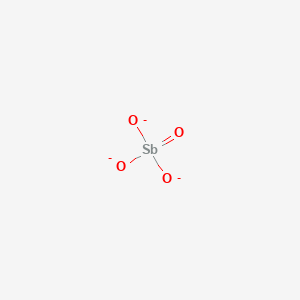
Antimonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimonate(3-) is a trivalent inorganic anion obtained by removal of all three protons from antimonic acid. It is an antimony oxoanion and a trivalent inorganic anion. It is a conjugate base of an antimonate(2-).
Wissenschaftliche Forschungsanwendungen
Biogeochemistry and Environmental Impact :
- Antimony (Sb) is a metalloid with increasing concern due to environmental pollution. Microorganisms play a significant role in its biogeochemical cycling, including antimony uptake, efflux, oxidation, and reduction. Understanding these processes is crucial for addressing environmental contamination issues (Li et al., 2016).
Cellular and Tissue Localization :
- Antimonate has been used to study ion localization in cells and tissues. For instance, it has been employed to investigate calcium distribution in fertile and sterile anthers of rice, revealing significant differences that correlate with pollen development (Tian et al., 1998).
- A study focused on the localization of sodium and calcium in cells and tissues using antimonate, highlighting its utility in understanding cellular ion dynamics (Van Iren et al., 1979).
Antibiotic Resistance and Biocontrol :
- Research on Aeromonas spp. in aquatic environments has used antimonate to study antimicrobial susceptibility, indicating its role in monitoring antimicrobial resistance (Usui et al., 2016).
- Pseudomonas spp. known for their biocontrol properties against phytopathogens, have been studied for their potential in replacing chemical fungicides. Antimonate plays a role in understanding these interactions at the molecular level (Walsh et al., 2001).
Soil Science and Agriculture :
- Antimonate's interaction with organic matter in soil has been investigated, revealing its influence on the mobility of antimonate in the soil environment (Verbeeck et al., 2019).
- Studies have also focused on antimonate adsorption-desorption in soils, providing insights into its environmental behavior and impact on soil chemistry (Zhang et al., 2014).
Microbiology and Nanotechnology :
- A novel microorganism capable of reducing antimonate to produce antimony trioxide microcrystals has been discovered, opening new avenues for understanding microbial interactions with antimony and potential applications in nanotechnology (Abin & Hollibaugh, 2014).
Eigenschaften
Produktname |
Antimonate |
|---|---|
Molekularformel |
O4Sb-3 |
Molekulargewicht |
185.76 g/mol |
IUPAC-Name |
stiborate |
InChI |
InChI=1S/4O.Sb/q;3*-1; |
InChI-Schlüssel |
RBGMCBHGBSZGGM-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Sb](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



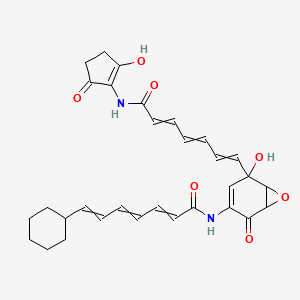
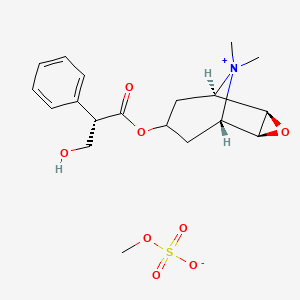
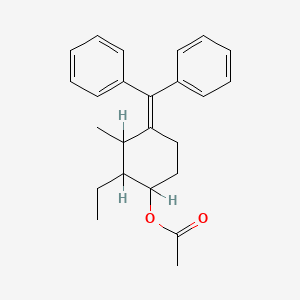
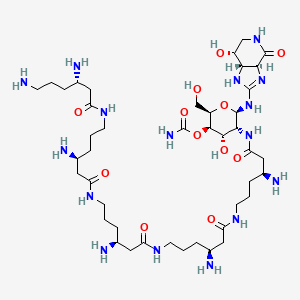
![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
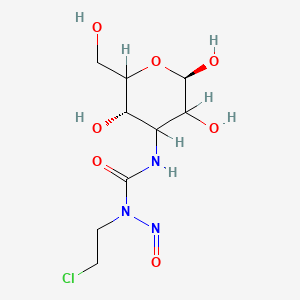
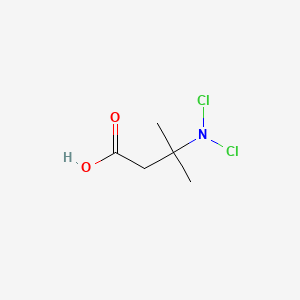
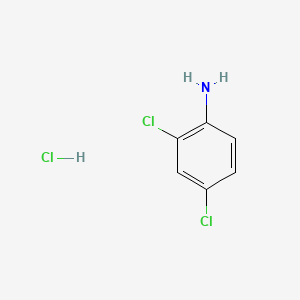
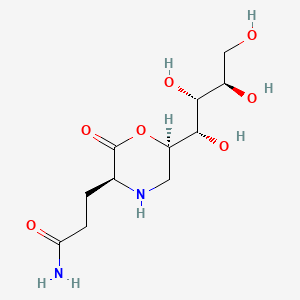
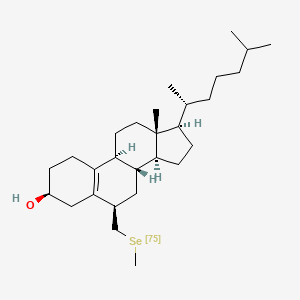
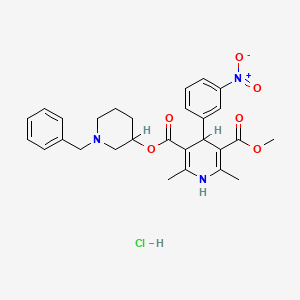
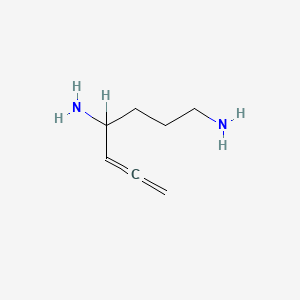
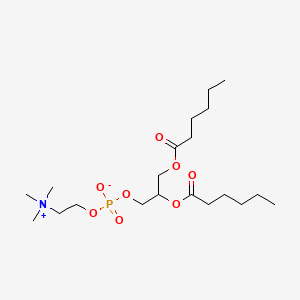
![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)